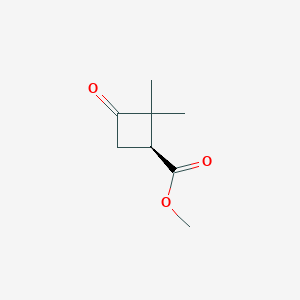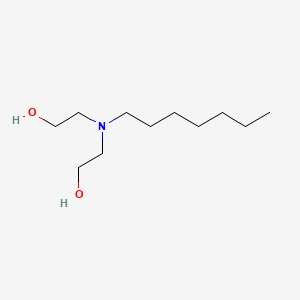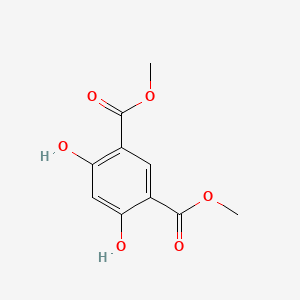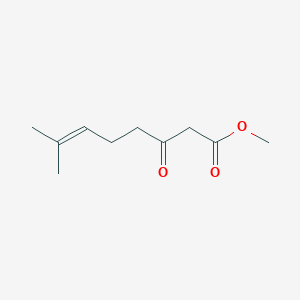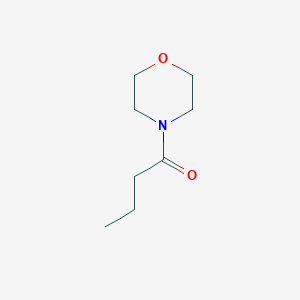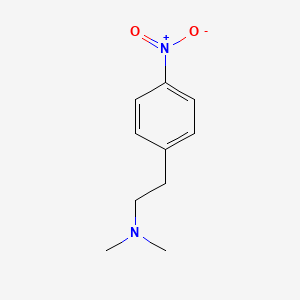
2-(Bromomethyl)-3-methylquinoxaline
Vue d'ensemble
Description
“2-(Bromomethyl)-3-methylquinoxaline” is likely a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities . They are used in the manufacture of dyes, pharmaceuticals, and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, bromomethyl compounds are generally synthesized through bromination reactions . For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions, including substitution reactions and coupling reactions . They can act as alkylating agents, forming covalent bonds with cellular macromolecules .Applications De Recherche Scientifique
Synthesis and Reactivity
2-(Bromomethyl)-3-methylquinoxaline and related compounds show versatility in chemical reactions, making them valuable in synthetic chemistry. For instance, 2-chloro-3-methylquinoxaline reacts with aromatic amines in basic medium, forming various derivatives. Such reactions are crucial for synthesizing a range of organic compounds with potential applications in medicinal and material chemistry (Badr et al., 1983).
Catalytic Systems and Environmental Benefits
The development of efficient catalytic systems using 2-methylquinoxaline derivatives, including those derived from this compound, is notable. These systems are environmentally friendly and demonstrate excellent atom efficiency, making them beneficial for sustainable chemical processes (Tanaka et al., 2021).
Antimicrobial Activity
Quinoxaline derivatives have been synthesized with modifications at the C-3 methyl group, showing potential antimicrobial properties. These derivatives are vital in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Gupta et al., 2013).
Biological and Medicinal Applications
This compound derivatives have been explored for various biological activities, including anti-inflammatory properties. Compounds synthesized from these derivatives have shown promising results in in vivo anti-inflammatory tests, indicating their potential in developing new therapeutic agents (Singh et al., 2010).
Biochemical Research and Assay Development
These derivatives are used in the synthesis of biochemical compounds like 6,7-dimethoxy-2-methylquinoxaline, which are integral in developing analytical assays, such as those for detecting methylglyoxal in biological systems. This highlights their role in biochemical research and diagnostics (McLellan & Thornalley, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWJHQEBKERCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301552 | |
| Record name | 2-(Bromomethyl)-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-95-6 | |
| Record name | Quinoxaline, 2-(bromomethyl)-3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


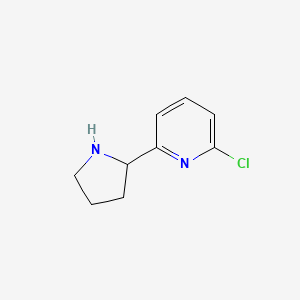


![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)
